3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid
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Overview
Description
3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid is a chemical compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol . It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid typically involves the condensation of 4,7-dimethylcoumarin with a suitable propanoic acid derivative under acidic or basic conditions . One common method includes the use of acetic anhydride and a catalytic amount of sulfuric acid to facilitate the reaction . The reaction mixture is then heated to reflux, and the product is isolated by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can interfere with the synthesis of prostaglandins and other inflammatory mediators, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- 2-(5-hydroxy-2,2-dimethyl-4-oxo-2H-chromen-7-yl)oxy]acetic acid
Uniqueness
3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid is unique due to its specific substitution pattern on the coumarin ring, which imparts distinct chemical and biological properties. Its dimethyl groups at positions 4 and 7 enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
IUPAC Name |
3-(4,7-dimethyl-2-oxochromen-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8-3-4-10-9(2)11(5-6-13(15)16)14(17)18-12(10)7-8/h3-4,7H,5-6H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRNIKGMVCSIOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)CCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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